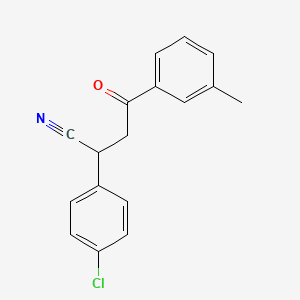
2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile, also known as 4-chloro-3-methylbenzonitrile, is an organic compound that is used in scientific research as a reagent and intermediate. It is a white solid with a melting point of 65 °C and a boiling point of 144 °C. It is a versatile compound with a wide range of applications in organic synthesis, analytical chemistry, and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
- Patel et al. (2006) synthesized 4-chloro-3-methylphenyl methacrylate copolymers with antimicrobial properties. They employed 2,2′-azobisisobutyronitrile as an initiator for the polymerization process, demonstrating the versatility of chlorophenyl compounds in creating functional materials with potential applications in biocidal coatings or medical devices (Patel, Dolia, Patel, & Patel, 2006).
Optoelectronic and Nonlinear Properties
- Irfan et al. (2020) investigated hydroquinoline derivatives, including a compound closely related to "2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile," for their optoelectronic and charge transport properties. The study revealed that these compounds possess promising multifunctional material characteristics for optoelectronic applications (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).
Antimicrobial Activity
- Han et al. (2015) focused on the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives. These compounds, derived from reactions involving similar nitriles, showed potential for developing new antimicrobial agents (Han, Zhao, Chen, Du, & Wang, 2015).
Photophysical Properties
- Zeyada, El-Nahass, and El-Shabaan (2016) examined the structural and optical properties of quinoline derivatives, shedding light on the potential use of chlorophenyl-based compounds in photovoltaic devices or light-emitting diodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrochemical Sensing
- Karimi-Maleh et al. (2019) developed a voltammetric sensor using nano-Fe3O4/ionic liquid paste electrode for the determination of phenolic compounds, indicating the broader applicability of chlorophenyl derivatives in environmental monitoring and pollutant detection (Karimi-Maleh, Fakude, Mabuba, Peleyeju, & Arotiba, 2019).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-3-2-4-14(9-12)17(20)10-15(11-19)13-5-7-16(18)8-6-13/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGAJBJSALLTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

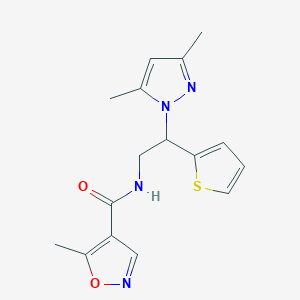
![N-(4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide](/img/structure/B2774842.png)
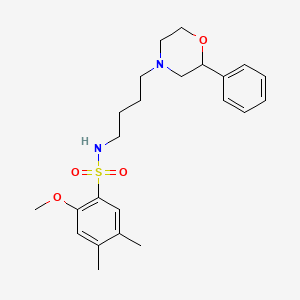
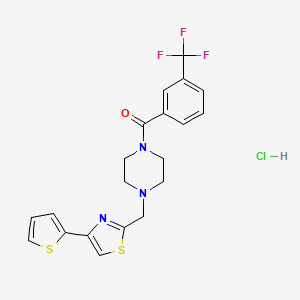

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2774849.png)
![1-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2774850.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2774853.png)
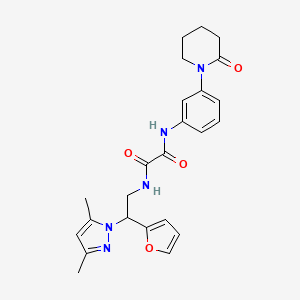
![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)
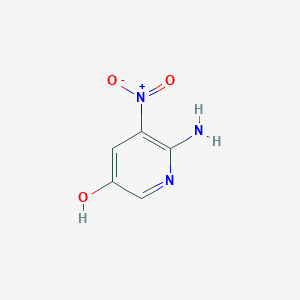

![(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B2774858.png)
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)